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Compound of Interest

Compound Name: pyridine-3-carbonitrile

Cat. No.: B1148548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for pyridine-3-
carbonitrile (also known as 3-cyanopyridine or nicotinonitrile), a key intermediate in

pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for

compound identification, purity assessment, and structural elucidation.

Compound Overview
Pyridine-3-carbonitrile is a heterocyclic aromatic compound featuring a pyridine ring

substituted with a nitrile group at the 3-position. Its precise characterization is crucial for its

application in research and development.

Chemical Formula: C₆H₄N₂[1]

Molecular Weight: 104.11 g/mol [1][2]

CAS Number: 100-54-9[1][2]

Appearance: Off-white crystalline solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of a molecule.

Predicted ¹H and ¹³C NMR Data
While extensive experimental NMR data for unsubstituted pyridine-3-carbonitrile is not readily

available in the cited literature, spectral characteristics can be reliably predicted based on the

analysis of pyridine and its derivatives.[3] The electron-withdrawing nature of the nitrile group

and the nitrogen heteroatom significantly influences the chemical shifts of the aromatic protons

and carbons.

Table 1: Predicted ¹³C and ¹H NMR Spectral Data for Pyridine-3-Carbonitrile

Position
Predicted ¹³C
Chemical Shift (δ,
ppm)

Predicted ¹H
Chemical Shift (δ,
ppm)

Multiplicity

C2 ~152 ~8.9 d

C3 ~110 - -

C4 ~140 ~8.0 ddd

C5 ~125 ~7.6 m

C6 ~155 ~8.8 d

Note: Predictions are based on the known shifts for pyridine (C2: 150 ppm, C3: 124 ppm, C4:

136 ppm) and the expected electronic effects of a cyano substituent.[3] Solvent: CDCl₃.

Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for acquiring NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of pyridine-3-carbonitrile in 0.5-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:
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Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is often an automated

process.

Data Acquisition:

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The

number of scans can range from 8 to 128 to achieve a good signal-to-noise ratio.[4][5]

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or

more) is typically required due to the lower natural abundance of ¹³C.[6]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.[5]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data
The IR spectrum of pyridine-3-carbonitrile is characterized by several key absorption bands

that confirm its structure. The most prominent feature is the strong absorption from the nitrile

group.

Table 2: Key IR Absorption Bands for Pyridine-3-Carbonitrile
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100 - 3000 Medium Aromatic C-H stretching[7][8]

2240 - 2220 Strong
C≡N stretching (nitrile group)

[8]

1600 - 1400 Medium-Strong
Aromatic C=C and C=N ring

stretching[7][8]

900 - 675 Strong C-H out-of-plane bending[8]

Data sourced from the NIST Chemistry WebBook and typical functional group frequencies.[9]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
As pyridine-3-carbonitrile is a solid, the potassium bromide (KBr) pellet method is a common

and effective sample preparation technique.[8]

Sample Preparation:

Gently grind 1-2 mg of the pyridine-3-carbonitrile sample in an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade KBr powder.

Thoroughly mix and grind the two components together until a fine, homogeneous powder

is obtained.[8]

Pellet Formation:

Transfer a portion of the mixture into the die of a hydraulic pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent KBr pellet.[8]

Spectral Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1964_nr9_s615.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1964_nr9_s615.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100549&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b1148548?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://www.benchchem.com/product/b1148548?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obtain a background spectrum of the empty sample chamber to correct for atmospheric

CO₂ and H₂O.[10][11]

Place the KBr pellet in the spectrometer's sample holder.

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to

32 scans is recommended to improve the signal-to-noise ratio.[8]

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight and elemental composition and

can provide structural information through fragmentation analysis.

Mass Spectral Data
The electron ionization (EI) mass spectrum of pyridine-3-carbonitrile shows a prominent

molecular ion peak corresponding to its molecular weight, along with several characteristic

fragment ions.

Table 3: Major Ions in the EI Mass Spectrum of Pyridine-3-Carbonitrile

m/z Relative Intensity (%) Assignment

104 99.99 [M]⁺ (Molecular Ion)

77 43.25 [M - HCN]⁺

76 14.72 [C₆H₄]⁺

51 14.33 [C₄H₃]⁺

50 26.48 [C₄H₂]⁺

Data sourced from PubChem and the NIST Mass Spectrometry Data Center.[2]
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Experimental Protocol for Mass Spectrometry (GC-MS
with EI)
The following outlines a general procedure for acquiring an EI mass spectrum using a gas

chromatograph for sample introduction.

Sample Preparation: Prepare a dilute solution of pyridine-3-carbonitrile (e.g., ~1 mg/mL) in

a volatile organic solvent such as methanol or dichloromethane.

Instrument Setup and Calibration:

Tune the mass spectrometer according to the manufacturer's protocol to ensure good

sensitivity, resolution, and peak shape.[12]

Calibrate the m/z scale using a known calibration compound (e.g., perfluorotributylamine,

PFTBA).[12]

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph inlet.

The GC will separate the sample from the solvent and introduce it into the mass

spectrometer's ion source.

In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer, which separates them based on

their m/z ratio.

A detector records the abundance of each ion, generating the mass spectrum.[13][14]

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and

interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like pyridine-3-carbonitrile.
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Caption: Workflow for the spectral characterization of pyridine-3-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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